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molecular formula C12H13NO4 B3090995 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester CAS No. 1215103-48-2

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester

Cat. No. B3090995
M. Wt: 235.24 g/mol
InChI Key: SHFZCNVCHWMUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124354

Procedure details

NaH (80% dispersion in mineral oil, 0.26 mol) was suspended in DMF under nitrogen atmosphere. Methyl 4-nitrophenylacetate (0.13 mol), that was prepared by refluxing 4-nitrophenylacetic acid (0.2 mol) with MeOH (100 mL) and conc. H2SO4 (1 mL) for 24 h, dissolved in DMF was added dropwise followed by 1,3-dibromopropane (0.13 mol) in DMF. stirring was continued at room temperature for 1.5 h. Excess hydride was then decomposed by the cautious addion of H2O. More H2O was added and extracted with toluene. The organic layer was washed with H2O, dried (MgSO4) and concentrated to give methyl 1-(4-nitrophenyl)-cyclobutanecarboxylate that was stirred with 0.5 M NaOH (128 mL) in THF overnight. THF was evaporated, the residue was dissolved in H2O and extracted with EtOAc. The aqueous layer was acidified and extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to give the desired product that was washed with EtOH/H2O. The yield was 0.7 g (12%); 1H NMR (CDCl3) δ 1.90 (m, 1H), 2.05-2.20 (m, 1H), 2.50-2.60 (m, 2H), 2.90 (m, 2H), 7.52 (d, 2H), 8.2 (d, 2H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.13 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].OS(O)(=O)=O.Br[CH2:22][CH2:23][CH2:24]Br.[H-].CN([CH:30]=[O:31])C>O.CO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][C:13]([O:15][CH3:22])=[O:14])=[CH:10][CH:11]=1)([O-:5])=[O:4].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2([C:13]([O:31][CH3:30])=[O:15])[CH2:24][CH2:23][CH2:22]2)=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.26 mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.13 mol
Type
reactant
Smiles
BrCCCBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.13 mol
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1(CCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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